Cas no 2171352-86-4 ((3S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpiperidine-3-carboxylic acid)

(3S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpiperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- (3S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpiperidine-3-carboxylic acid
- EN300-1490439
- (3S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]piperidine-3-carboxylic acid
- 2171352-86-4
-
- インチ: 1S/C26H30N2O5/c1-17(24(29)28-14-6-7-18(15-28)25(30)31)12-13-27-26(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-5,8-11,17-18,23H,6-7,12-16H2,1H3,(H,27,32)(H,30,31)/t17?,18-/m0/s1
- InChIKey: ZLEFNTSRLISFOG-ZVAWYAOSSA-N
- ほほえんだ: O=C(C(C)CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC[C@H](C(=O)O)C1
計算された属性
- せいみつぶんしりょう: 450.21547206g/mol
- どういたいしつりょう: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 691
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 95.9Ų
(3S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpiperidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1490439-10.0g |
(3S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]piperidine-3-carboxylic acid |
2171352-86-4 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1490439-0.25g |
(3S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]piperidine-3-carboxylic acid |
2171352-86-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1490439-0.5g |
(3S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]piperidine-3-carboxylic acid |
2171352-86-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1490439-5.0g |
(3S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]piperidine-3-carboxylic acid |
2171352-86-4 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1490439-2500mg |
(3S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]piperidine-3-carboxylic acid |
2171352-86-4 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1490439-10000mg |
(3S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]piperidine-3-carboxylic acid |
2171352-86-4 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1490439-1000mg |
(3S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]piperidine-3-carboxylic acid |
2171352-86-4 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1490439-500mg |
(3S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]piperidine-3-carboxylic acid |
2171352-86-4 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1490439-50mg |
(3S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]piperidine-3-carboxylic acid |
2171352-86-4 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1490439-5000mg |
(3S)-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoyl]piperidine-3-carboxylic acid |
2171352-86-4 | 5000mg |
$9769.0 | 2023-09-28 |
(3S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpiperidine-3-carboxylic acid 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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(3S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpiperidine-3-carboxylic acidに関する追加情報
Introduction to (3S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpiperidine-3-carboxylic Acid (CAS No. 2171352-86-4)
(3S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpiperidine-3-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound, identified by its CAS number 2171352-86-4, represents a pinnacle of molecular design, incorporating advanced functional groups that make it a promising candidate for various therapeutic applications. Its structure, characterized by a piperidine core and intricate substituents, positions it as a key intermediate in the synthesis of bioactive molecules.
The< strong>piperidine moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to enhance binding affinity and metabolic stability in drug candidates. In particular, the stereochemistry of the< strong>3S configuration adds an additional layer of specificity, which is crucial for optimizing pharmacodynamic properties. The presence of the< strong>(9H-fluoren-9-yl)methoxycarbonyl group not only contributes to the compound's complexity but also suggests potential interactions with biological targets that are rich in hydrophobic pockets.
The< strong>2-methylbutanoylpiperidine segment further refines the compound's pharmacological profile, introducing a branched alkyl chain that can influence solubility and permeability across biological membranes. These structural features collectively contribute to the compound's potential as a scaffold for drug discovery, particularly in the context of central nervous system (CNS) therapeutics where precise molecular interactions are paramount.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular behavior, allowing researchers to leverage virtual screening techniques to identify promising candidates like< strong>(3S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpiperidine-3-carboxylic acid. High-throughput screening (HTS) and machine learning algorithms have been instrumental in identifying novel pharmacophores, and this compound exemplifies how structural complexity can be harnessed to develop next-generation therapeutics.
In the realm of drug development, the synthesis of chiral compounds remains a challenging yet essential endeavor. The< strong>S-stereocenter in this molecule underscores the importance of enantioselective synthesis, which is critical for achieving optimal therapeutic outcomes while minimizing side effects. Advances in asymmetric catalysis have made it possible to construct complex stereocenters with high enantioselectivity, paving the way for more efficient synthetic routes.
The< strong>(9H-fluoren-9-yl)methoxycarbonyl group is particularly noteworthy due to its ability to modulate electronic properties and influence binding interactions. This moiety has been increasingly utilized in the design of kinase inhibitors and other enzyme-targeted drugs. Its incorporation into< strong>(3S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpiperidine-3-carboxylic acid suggests potential applications in treating conditions mediated by aberrant enzymatic activity.
The< strong>2-methylbutanoylpiperidine segment also plays a crucial role in determining the compound's overall physicochemical properties. The branched alkyl chain can enhance lipophilicity, which is often desirable for drugs that need to cross lipid bilayers. Additionally, this segment may contribute to metabolic stability by introducing steric hindrance that resists enzymatic degradation.
The growing interest in fluorinated compounds has further highlighted the significance of groups like< strong>(9H-fluoren-9-yl)methoxycarbonyl. Fluorine atoms can influence both electronic and steric properties of molecules, leading to improved binding affinities and altered metabolic profiles. This has led to their widespread use in drug design, particularly in oncology and anti-inflammatory therapies.
In conclusion, (3S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanoylpiperidine-3-carboxylic acid (CAS No. 2171352-86-4) represents a compelling example of how sophisticated molecular design can yield compounds with significant therapeutic potential. Its intricate structure, featuring multiple functional groups and stereochemical features, positions it as a valuable intermediate in drug development. As research continues to uncover new applications for this class of compounds, their role in addressing complex diseases will undoubtedly expand.
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